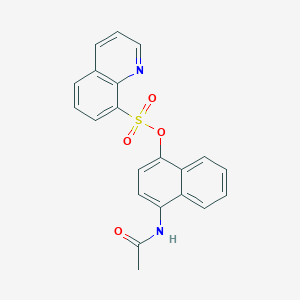
N-(1-naphthyl)-8-quinolinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-naphthyl)-8-quinolinesulfonamide (NQS) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of sulfonamide and quinoline, which are known to possess diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(1-naphthyl)-8-quinolinesulfonamide involves its ability to bind to the DNA of cancer cells and inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of this enzyme, N-(1-naphthyl)-8-quinolinesulfonamide prevents the cancer cells from dividing and proliferating, ultimately leading to their death.
Biochemical and Physiological Effects
N-(1-naphthyl)-8-quinolinesulfonamide has been shown to exhibit various biochemical and physiological effects in scientific research. Studies have shown that N-(1-naphthyl)-8-quinolinesulfonamide can induce oxidative stress in cancer cells, leading to their death. Additionally, N-(1-naphthyl)-8-quinolinesulfonamide has been found to inhibit the activity of various enzymes, including carbonic anhydrase, which is an enzyme that is essential for the growth and survival of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-naphthyl)-8-quinolinesulfonamide has several advantages and limitations for lab experiments. One of the significant advantages of N-(1-naphthyl)-8-quinolinesulfonamide is its low cost and ease of synthesis, making it an attractive compound for scientific research. Additionally, N-(1-naphthyl)-8-quinolinesulfonamide exhibits potent anticancer activity, making it a promising compound for cancer research. However, one of the limitations of N-(1-naphthyl)-8-quinolinesulfonamide is its poor solubility in water, which can make it challenging to administer in certain experiments.
Direcciones Futuras
There are several future directions for the scientific research of N-(1-naphthyl)-8-quinolinesulfonamide. One of the potential applications of N-(1-naphthyl)-8-quinolinesulfonamide is in the development of new anticancer drugs. Additionally, N-(1-naphthyl)-8-quinolinesulfonamide has been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. Furthermore, N-(1-naphthyl)-8-quinolinesulfonamide has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of various inflammatory diseases. Future research should focus on exploring the potential applications of N-(1-naphthyl)-8-quinolinesulfonamide in these fields and further elucidating its mechanism of action.
Conclusion
In conclusion, N-(1-naphthyl)-8-quinolinesulfonamide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of N-(1-naphthyl)-8-quinolinesulfonamide is relatively simple and cost-effective, making it an attractive compound for scientific research. N-(1-naphthyl)-8-quinolinesulfonamide exhibits potent anticancer activity and has several potential applications in the development of new drugs. Future research should focus on exploring the potential applications of N-(1-naphthyl)-8-quinolinesulfonamide in various fields and further elucidating its mechanism of action.
Métodos De Síntesis
The synthesis of N-(1-naphthyl)-8-quinolinesulfonamide involves the reaction between 1-naphthylamine and 8-hydroxyquinoline-5-sulfonic acid. This reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, at high temperatures. The resulting product is then purified using recrystallization techniques to obtain a pure form of N-(1-naphthyl)-8-quinolinesulfonamide. The synthesis of N-(1-naphthyl)-8-quinolinesulfonamide is relatively simple and cost-effective, making it an attractive compound for scientific research.
Aplicaciones Científicas De Investigación
N-(1-naphthyl)-8-quinolinesulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of N-(1-naphthyl)-8-quinolinesulfonamide is in the field of cancer research. Studies have shown that N-(1-naphthyl)-8-quinolinesulfonamide exhibits potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. This activity is attributed to the compound's ability to inhibit the growth of cancer cells and induce apoptosis, which is the programmed cell death of cancer cells.
Propiedades
Fórmula molecular |
C19H14N2O2S |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
N-naphthalen-1-ylquinoline-8-sulfonamide |
InChI |
InChI=1S/C19H14N2O2S/c22-24(23,18-12-4-8-15-9-5-13-20-19(15)18)21-17-11-3-7-14-6-1-2-10-16(14)17/h1-13,21H |
Clave InChI |
IFQPGRGUBFPSKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B276985.png)

![4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B276991.png)


![2-Methylphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B276996.png)
![N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B276998.png)
![2-{Butyl[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B276999.png)
![N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277001.png)
![1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277003.png)
![N-{2-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide](/img/structure/B277005.png)


